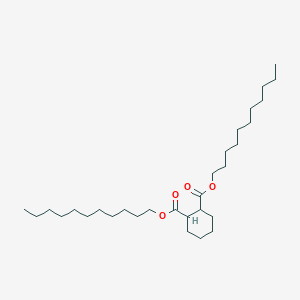
Diundecyl cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diundecyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane dicarboxylates. It is a colorless, odorless liquid used primarily as a plasticizer in various industrial applications. This compound is of interest due to its potential as an alternative to phthalate plasticizers, which have been associated with endocrine-disrupting effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diundecyl cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of diundecyl phthalate. This process involves the transformation of the aromatic, planar part of the diundecyl phthalate into a cyclohexane ring. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions.
Alternatively, it can be prepared by the Diels-Alder reaction of a diundecyl maleate with 1,3-butadiene followed by hydrogenation. This method also results in the formation of the cyclohexane ring structure.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and ensure environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Diundecyl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid and other oxidative metabolites.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Cyclohexane-1,2-dicarboxylic acid and mono-undecyl esters.
Reduction: Further hydrogenated cyclohexane derivatives.
Substitution: Substituted cyclohexane dicarboxylates with various functional groups.
Applications De Recherche Scientifique
Diundecyl cyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems as an alternative to phthalate plasticizers.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Industry: Widely used in the production of toys, food packaging, and medical devices due to its non-toxic nature.
Mécanisme D'action
The mechanism of action of diundecyl cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains, increasing their flexibility and reducing brittleness. The compound acts by embedding itself between polymer chains, reducing intermolecular forces and enhancing the material’s overall flexibility. This mechanism is similar to other plasticizers but with a lower risk of endocrine disruption.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisononyl cyclohexane-1,2-dicarboxylate
- Di(2-ethylhexyl) phthalate
- Diisononyl phthalate
Uniqueness
Diundecyl cyclohexane-1,2-dicarboxylate is unique due to its longer alkyl chains, which provide enhanced flexibility and lower volatility compared to shorter-chain plasticizers. Its cyclohexane ring structure also contributes to its stability and lower toxicity, making it a safer alternative to traditional phthalate plasticizers.
Propriétés
Numéro CAS |
168022-09-1 |
|---|---|
Formule moléculaire |
C30H56O4 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
diundecyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
Clé InChI |
OACQFHLGZUHNQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















